molecular formula C8H11ClFNO B1358672 3-Fluoro-4-methoxybenzylamine hydrochloride CAS No. 247570-27-0

3-Fluoro-4-methoxybenzylamine hydrochloride

Cat. No. B1358672
M. Wt: 191.63 g/mol
InChI Key: SAIPBARGYTYLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxybenzylamine hydrochloride, also known as Fmoc-3-fluoro-4-methoxybenzylamine hydrochloride, is a chemical compound that belongs to the class of amines. It is widely used in the synthesis of peptides and proteins due to its unique properties. It is a fine chemical that can be used as a building block in research, as a reagent in the synthesis of complex compounds, and as a versatile scaffold for the synthesis of natural products .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 g/mol .

Scientific Research Applications

1. Synthesis and Biological Activities

3-Fluoro-4-methoxybenzylamine hydrochloride plays a role in the synthesis of various compounds. For instance, it is involved in the preparation of 3-(o-methoxybenzyl)sydnone and 3-(o-methoxybenzyl)-4-morpholinomethylsydnone, which exhibit significant biological activities such as coronary dilation, platelet aggregation inhibition, local anesthetic effects, and cardiotropic activity (H. Tien et al., 1990).

2. Facilitating Synthesis Methods

It is used in developing simplified synthesis methods for various compounds, enhancing the efficiency of industrial production. For example, its involvement in the one-step synthesis of 3-fluoro-4-methoxybenzaldehyde demonstrates its utility in streamlining synthetic processes (Wang Bao-jie, 2006).

3. Charge Control in Chemical Reactions

In the field of chemistry, 3-Fluoro-4-methoxybenzylamine hydrochloride contributes to understanding charge control in reactions like the SNAr reaction. It has been used to study the substitution reactions in compounds like 3-fluoro-4-chloronitrobenzene, which is crucial for understanding the dynamics of chemical reactions (M. Cervera et al., 1996).

4. Antimicrobial Activity

Compounds synthesized using 3-Fluoro-4-methoxybenzylamine hydrochloride have shown potential antimicrobial activity. This is significant in the development of new antimicrobial agents and understanding their mechanisms of action (Hitendra K. Maheta et al., 2012).

5. Anti-Inflammatory Applications

A derivative of 3-Fluoro-4-methoxybenzylamine, namely Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has been studied for its anti-inflammatory effects. This highlights its potential role in developing new anti-inflammatory therapies (A. O'Rourke et al., 2008).

Safety And Hazards

3-Fluoro-4-methoxybenzylamine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIPBARGYTYLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzylamine hydrochloride

CAS RN

247570-27-0
Record name (3-fluoro-4-methoxyphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime (0.60 g, 3.3 mmol) in ethanol (25 mL) is added concentrated ethanolic hydrogen chloride (2 mL) and palladium on carbon (10%, 250 mg). The suspension is hydrogenated at atmospheric pressure for 18 hours, then filtered through diatomaceous earth and finally concentrated to give 3-fluoro-4-methoxy-benzylamine hydrochloride as a white solid.
Name
3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.